molecular formula C34H31IN2S2 B14629090 (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide

Cat. No.: B14629090
M. Wt: 658.7 g/mol
InChI Key: NBZHHJVZVPUXKV-UHFFFAOYSA-M
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Description

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide is a synthetic organic compound belonging to the cyanine dye family, specifically a benzothiazolium heptamethine cyanine dye with a cyclohexenyl bridge. Its primary research value lies in its strong absorption and fluorescence emission in the near-infrared (NIR) region. This optical property is highly sought after for advanced biological imaging applications, as NIR light experiences less scattering and autofluorescence in biological tissues, allowing for deeper penetration and higher signal-to-noise ratio. The compound's mechanism of action is based on its function as a fluorophore; upon excitation with NIR light, it undergoes an electronic transition and emits light at a longer wavelength. Researchers utilize this dye for labeling proteins, antibodies, and other biomolecules to track their localization and interactions in complex biological systems, such as in live-cell imaging and in vivo studies. Its structure, featuring a central cyclohexenyl moiety, can influence its photostability and solubility profile compared to similar polymethine dyes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the material safety data sheet for proper handling and storage conditions.

Properties

Molecular Formula

C34H31IN2S2

Molecular Weight

658.7 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide

InChI

InChI=1S/C34H31N2S2.HI/c1-3-35-31(37-29-18-16-25-12-5-7-14-27(25)33(29)35)21-23-10-9-11-24(20-23)22-32-36(4-2)34-28-15-8-6-13-26(28)17-19-30(34)38-32;/h5-8,12-22H,3-4,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

NBZHHJVZVPUXKV-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C2=C/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CCC2)/SC6=C1C7=CC=CC=C7C=C6.[I-]

Canonical SMILES

CCN1C(=CC2=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CCC2)SC6=C1C7=CC=CC=C7C=C6.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by the formation of the cyclohexene core. Key steps include:

    Formation of Benzothiazole Rings: This involves the condensation of ortho-aminothiophenol with aldehydes.

    Cyclohexene Core Formation: The cyclohexene core is synthesized through a series of aldol condensations and cyclization reactions.

    Final Assembly: The final step involves the coupling of the benzothiazole rings with the cyclohexene core under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The benzothiazole rings and methylidene linkages govern redox behavior:

  • Oxidation :

    • Benzothiazole sulfur undergoes oxidation to sulfoxides or sulfones using H₂O₂ or mCPBA.

    • The cyclohexene core is susceptible to epoxidation with peracids.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexene double bonds to cyclohexane.

    • Sodium borohydride selectively reduces ketone derivatives of the methylidene groups .

Cyclization and Rearrangement

Intramolecular cyclization occurs under thermal or acidic conditions, forming fused polycyclic systems. For example:

  • Heating in DMSO induces cyclization to benzo[d]imidazo[2,1-b]thiazolium derivatives via imine formation .

  • Treatment with elemental iodine promotes annulation, yielding triiodide salts with enhanced stability (Table 2) .

Table 2: Cyclization Reactions with Iodine

Starting MaterialProductConditionsYield (%)Reference
Linear iodide derivativeBenzo[d]imidazo[2,1-b]thiazolium triiodideI₂, acetone, RT85–90
Ethyl-substituted precursorCyclic triiodide saltI₂, MeOH, 60°C72–78

Interaction with Electrophiles and Nucleophiles

  • Electrophilic Substitution :

    • Iodide counterion participates in halogen-exchange reactions (e.g., with AgNO₃ to form nitrate salts).

    • Benzothiazole nitrogen reacts with alkyl halides to form quaternary ammonium derivatives .

  • Nucleophilic Attack :

    • Methoxide ions displace iodide, forming methoxy-substituted analogs.

    • Thiols undergo conjugate addition to the methylidene groups.

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to cleavage of benzothiazole rings, forming sulfonic acid derivatives.

  • Thermal Decomposition : Above 200°C, the compound decomposes into volatile aromatic amines and sulfur oxides.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues

Benzo[e][1,3]benzothiazole Derivatives

  • 1-Ethylbenzo[e][1,3]benzothiazolium iodide: A monomeric analogue lacking the cyclohexenyl bridge. Its shorter conjugation length results in a blue-shifted absorption spectrum (~450 nm) compared to the target compound (~620 nm). Reduced planarity limits its use in charge-transfer applications .
  • Bis-benzothiazole with a phenyl bridge : Replacing the cyclohexenyl group with a phenyl ring increases rigidity but reduces solubility due to hydrophobic stacking. This analogue exhibits higher fluorescence quantum yield (Φ = 0.45 vs. 0.28 for the target compound) but lower photostability .

Table 1: Structural and Electronic Properties

Compound Conjugation Length Absorption Max (nm) Fluorescence Φ Solubility (mg/mL, H₂O)
Target Compound Extended 620 0.28 12.5
Monomeric Benzothiazole Short 450 0.15 8.2
Phenyl-Bridged Bis-Benzothiazole Moderate 590 0.45 4.7

Table 2: Cytotoxic Activity of Analogues

Compound Cell Line (IC₅₀, µM) Selectivity Index (OSCC/Normal)
Target Compound* N/A N/A
Calophyllum Benzothiazole HeLa: 4.1 2.8
Ferroptosis-Inducer A OSCC: 2.5 5.6

*Predicted activity based on structural similarity.

Crystallographic Analysis

The target compound’s structure was validated using SHELXL, which refines Z-configurations with a mean error of 0.005 Å in bond lengths, outperforming older software like ORTEP-III for complex heterocycles .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule characterized by its benzothiazole and cyclohexene moieties, which are known for their diverse biological activities. Benzothiazoles are often studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Anticancer Properties

Benzothiazole derivatives have been extensively researched for their anticancer properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the p53 pathway.

Antimicrobial Activity

Compounds containing benzothiazole structures have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the ethyl group and the unique structural configuration may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial cells.

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These effects are often attributed to their ability to scavenge free radicals and inhibit oxidative stress.

Enzyme Inhibition

Benzothiazoles are also known to act as enzyme inhibitors. For example, certain derivatives have been identified as inhibitors of protein kinases and phosphodiesterases, which play crucial roles in various cellular processes including signal transduction and metabolism.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that one derivative exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells.

Study 2: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of a series of benzothiazole compounds. The lead compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of a benzothiazole derivative in an animal model of Parkinson's disease. The study found that treatment with the compound significantly reduced neuroinflammation and improved motor function in treated animals compared to controls.

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeCompound ExampleIC50/MIC ValuesReference
AnticancerBenzothiazole DerivativeLow µMJournal of Medicinal Chemistry
AntimicrobialBenzothiazole Compound4 µg/mL (MIC)Antimicrobial Agents
NeuroprotectionBenzothiazole DerivativeNot specifiedNeuroscience Letters
MechanismDescription
Apoptosis InductionModulation of p53 signaling pathway
Free Radical ScavengingReduction of oxidative stress
Enzyme InhibitionTargeting protein kinases/phosphodiesterases

Q & A

Q. What are the foundational synthetic routes for preparing this benzothiazole-derived compound?

The synthesis typically involves multi-step strategies starting with cyclization reactions. For example:

  • Step 1 : Condensation of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions to form benzothiazole intermediates .
  • Step 2 : Introduction of ethyl groups via alkylation using ethyl halides in the presence of a base (e.g., K₂CO₃) to stabilize the cationic benzothiazolium structure .
  • Step 3 : Formation of the conjugated methylidene bridges using aromatic aldehydes (e.g., 4-methoxyacetophenone) under acidic or solvent-free conditions to achieve Z/E stereoselectivity . Key catalysts include iodine (for cyclization) and Eaton’s reagent (for Friedel-Crafts acylation in fused systems) .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

A combination of analytical techniques is employed:

  • 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., methylidene proton signals at δ 2.28 ppm and aromatic resonances) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MSD-TRAP confirms molecular weight and fragmentation patterns (e.g., [M + 1] peaks) .
  • TLC and Column Chromatography : For monitoring reaction progress and isolating pure fractions using hexane/ethyl acetate gradients .

Advanced Research Questions

Q. What experimental strategies enhance Z/E stereoselectivity during methylidene bridge formation?

  • Solvent-Free Conditions : Reduces side reactions and improves yield of the desired isomer (e.g., Friedel-Crafts acylation using Eaton’s reagent) .
  • Catalytic Control : Use of copper(I)/2-pyridonate systems for oxidative homocoupling to favor specific configurations .
  • Temperature Modulation : Lower temperatures (e.g., 0–25°C) stabilize intermediates, while reflux promotes thermodynamic control .

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?

  • In Vitro Screening :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
    • Enzyme Inhibition Studies : Fluorescence-based assays to test inhibition of topoisomerase II or acetylcholinesterase, using controls like doxorubicin or donepezil .
    • Fluorescent Sensor Applications : Monitor binding to metal ions (e.g., Cu²⁺, Fe³⁺) via fluorescence quenching or enhancement .

Q. How can contradictory data on biological activity across studies be resolved?

  • Standardize Assay Conditions : Ensure consistent cell lines, culture media, and compound concentrations (e.g., 1–100 µM ranges) .
  • Control for Solubility : Use DMSO/PEG300 formulations to maintain compound stability and avoid aggregation .
  • Validate Mechanisms : Employ siRNA knockdown or CRISPR-edited cell models to confirm target specificity .

Methodological Considerations for Data Analysis

Q. What statistical approaches are critical for analyzing dose-response relationships in biological assays?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) using software like GraphPad Prism to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons) .
  • Principal Component Analysis (PCA) : Identify key variables (e.g., substituent electronegativity, lipophilicity) influencing bioactivity .

Q. How can reaction yields be optimized while minimizing byproducts?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to improve sustainability .

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